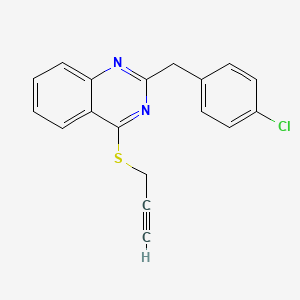
2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid or its derivatives, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the 4-Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a 4-chlorobenzyl halide reacts with the quinazoline core.
Attachment of the 2-Propynylsulfanyl Group: This can be achieved through thiol-alkyne coupling reactions, often using reagents like sodium hydride (NaH) and propargyl bromide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and propynylsulfanyl groups.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Halides, nucleophiles, or electrophiles under various conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent, subject to further research and clinical trials.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)pyrimidine
- 2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)benzimidazole
Uniqueness
2-(4-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-prop-2-ynylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2S/c1-2-11-22-18-15-5-3-4-6-16(15)20-17(21-18)12-13-7-9-14(19)10-8-13/h1,3-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAXHDXLMGKCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-1lambda6-thiolane-1,1-dione](/img/structure/B2706048.png)
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2706049.png)

![1-(pyridin-2-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2706052.png)
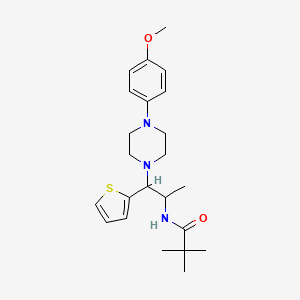
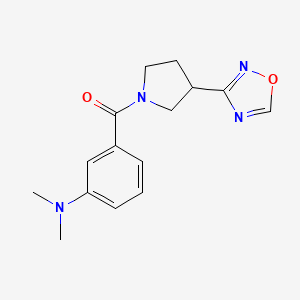
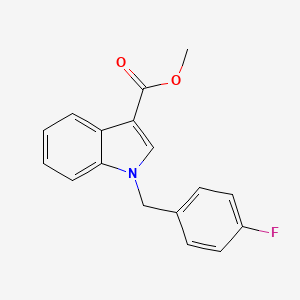
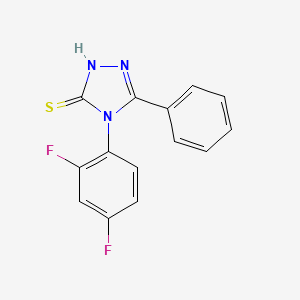
![3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2706062.png)
![5-(6-tert-butylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2706063.png)
![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2706069.png)
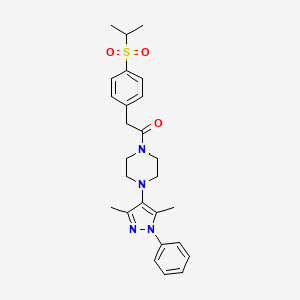
![[1-(2,2-Difluoroethyl)cyclobutyl]methanol](/img/structure/B2706071.png)
